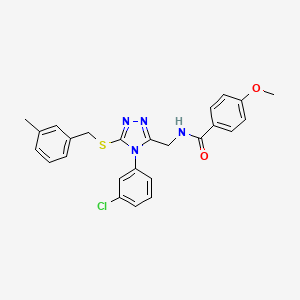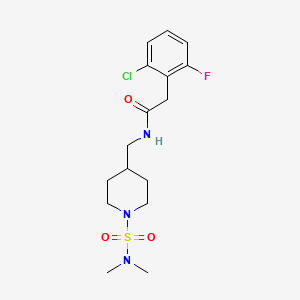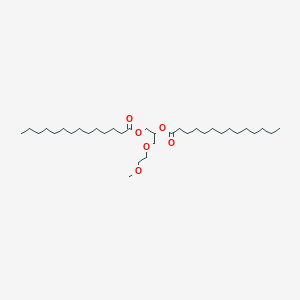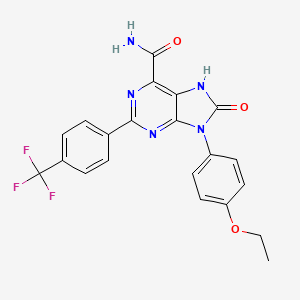![molecular formula C22H22ClN3O3 B2470268 N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide CAS No. 898429-57-7](/img/structure/B2470268.png)
N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antitubercular Activities
Research has demonstrated the significant antimicrobial and antitubercular activities of quinoline derivatives. For instance, a study highlighted the synthesis of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, showcasing compounds with considerable in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These compounds' synthesis through a CeCl₃·7H₂O-NaI catalyzed one-pot condensation highlights their potential for developing new antimicrobial agents (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011). Another study on the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls also underscored the versatility of quinoline derivatives in generating potent antitubercular agents (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Synthesis and Chemical Properties
Quinoline derivatives have been central to various chemical synthesis studies, focusing on their unique reactivity and potential for generating novel compounds. For example, research on the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide explores novel pathways for synthesizing heterocyclic compounds, indicating the broad applicability of quinoline structures in organic synthesis (Lindahl, Carroll, Quinn, & Ripper, 2006).
Biological Evaluations
Several studies have expanded on the biological activities of quinoline derivatives, evaluating their antioxidant, anti-inflammatory, and antimicrobial properties. One such study on azoimine quinoline derivatives illustrates their greater antioxidant potential compared to ascorbic acid and variable activity against bacteria and fungi, emphasizing the therapeutic potential of these compounds (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).
Corrosion Inhibition
Quinoline derivatives have also found applications in industrial settings, such as corrosion inhibition. A study on heterocyclic Schiff bases as corrosion inhibitors for carbon steel in HCl solution shows how quinoline compounds can effectively protect metal surfaces, linking organic chemistry to materials science and engineering applications (Benmahammed, Douadi, Issaadi, Al-Noaimi, & Chafaa, 2020).
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-4-8-16(23)11-18(13)25-21(28)20(27)24-17-9-7-14-3-2-10-26(19(14)12-17)22(29)15-5-6-15/h4,7-9,11-12,15H,2-3,5-6,10H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZQHEKIJWGZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)
![3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2470188.png)




![1-(Azepan-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2470198.png)
![3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2470200.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide](/img/structure/B2470203.png)

![ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2470208.png)